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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzyl bromide

Cat. No.: B1589466 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-5-
iodobenzyl bromide

Abstract
This technical guide provides a comprehensive analysis of 2-chloro-5-iodobenzyl bromide
(CAS No. 793695-85-9), a halogenated aromatic compound of significant interest to

researchers in organic synthesis and medicinal chemistry. The document delineates its core

physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic

pathways. Furthermore, it offers expert insights into its chemical reactivity, particularly as an

electrophilic alkylating agent and a substrate in palladium-catalyzed cross-coupling reactions.

Detailed, field-proven protocols for its synthesis and application are provided to empower

researchers in drug discovery and materials science. This guide is structured to serve as a

foundational resource, blending established data with scientifically grounded predictions to

facilitate its effective use in a laboratory setting.

Physicochemical and Spectroscopic Properties
2-chloro-5-iodobenzyl bromide is a polyhalogenated aromatic compound, presenting as a

light beige crystalline solid under standard conditions.[1] Its structure, featuring a reactive

benzylic bromide and two distinct aromatic halogens, makes it a versatile synthetic

intermediate. The key physicochemical properties are summarized below.
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Property Value Source(s)

CAS Number 793695-85-9 [1]

Molecular Formula C₇H₄BrClI [1]

Molecular Weight 362.27 g/mol Calculated

IUPAC Name
1-(Bromomethyl)-2-chloro-5-

iodobenzene
N/A

Physical Form Light beige crystalline solid [1]

Melting Point 158-161 °C [1]

Solubility

Soluble in common organic

solvents like dichloromethane

and ethanol.

[1]

Spectroscopic Characterization (Predicted)
Specific, publicly available spectroscopic data for 2-chloro-5-iodobenzyl bromide is limited.

However, a detailed analysis can be reliably predicted based on its structure and data from

closely related analogues such as 2-chlorobenzyl bromide and 2-iodobenzyl bromide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature a distinct singlet for

the benzylic methylene protons (-CH₂Br) in the downfield region, typically around δ 4.5-4.8

ppm. This significant downfield shift is caused by the deshielding effect of the adjacent

bromine atom. The aromatic region should display three signals corresponding to the protons

on the substituted benzene ring, likely between δ 7.0-7.9 ppm. The precise shifts and

coupling patterns will depend on the combined electronic effects of the chloro and iodo

substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct

signals. The benzylic carbon (-CH₂Br) is expected to appear in the range of δ 30-35 ppm.

The six aromatic carbons will resonate between δ 128-142 ppm, with the carbon atoms

directly bonded to the halogens (C-Cl and C-I) showing characteristic shifts. The C-I bond, in

particular, will induce a significant upfield shift on the carbon it is attached to (around δ 90-95

ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption

bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C

stretching vibrations of the aromatic ring should appear in the 1450-1600 cm⁻¹ region. A

strong peak corresponding to the C-Br stretching vibration of the benzylic bromide will be

present in the fingerprint region, typically around 600-700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine

(³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks around m/z 362, confirming the

elemental composition. A prominent fragment ion is expected at m/z 282, corresponding to

the loss of the bromine radical ([M-Br]⁺), forming the stable 2-chloro-5-iodobenzyl cation.

Synthesis and Purification
While a specific published protocol for 2-chloro-5-iodobenzyl bromide is not readily available,

a reliable synthetic route can be designed starting from 2-chloro-5-iodobenzoic acid.[1] This

multi-step process involves the reduction of the carboxylic acid to the corresponding benzyl

alcohol, followed by bromination of the benzylic hydroxyl group.

Postulated Synthetic Pathway

Step 1: Reduction Step 2: Bromination

2-Chloro-5-iodobenzoic Acid 2-Chloro-5-iodobenzyl Alcohol

  LiAlH₄ or BH₃·THF
  THF, 0°C to RT 2-Chloro-5-iodobenzyl Alcohol 2-Chloro-5-iodobenzyl Bromide

  PBr₃ or CBr₄/PPh₃
  DCM, 0°C

Click to download full resolution via product page

Caption: Postulated two-step synthesis of 2-chloro-5-iodobenzyl bromide.

Experimental Protocol: Synthesis
Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-5-iodobenzoic acid (1.0 eq)

in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-

THF complex (BH₃·THF, ~1.2 eq) via the dropping funnel over 30 minutes. Causality Note:

Borane is a milder reducing agent than LiAlH₄, offering better selectivity for the carboxylic

acid and simplifying the workup.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench

the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-

chloro-5-iodobenzyl alcohol.

Step 2: Bromination of 2-Chloro-5-iodobenzyl Alcohol

Setup: Dissolve the crude 2-chloro-5-iodobenzyl alcohol (1.0 eq) in anhydrous

dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Causality Note: PBr₃

is a highly effective reagent for converting primary alcohols to bromides via an Sₙ2

mechanism. Maintaining a low temperature minimizes potential side reactions.

Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the disappearance of the starting

material by TLC.

Workup: Carefully pour the reaction mixture over ice water and transfer to a separatory

funnel. Separate the organic layer, and wash successively with cold water, saturated sodium

bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

in vacuo. The resulting crude 2-chloro-5-iodobenzyl bromide can be purified by

recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the

final product as a light beige solid.[1]

Chemical Reactivity and Applications
The synthetic utility of 2-chloro-5-iodobenzyl bromide stems from its nature as a potent

electrophile. The benzylic carbon is highly activated towards nucleophilic attack due to the

excellent leaving group ability of the bromide ion. This makes it an invaluable reagent for

introducing the 2-chloro-5-iodobenzyl moiety into various molecular scaffolds.

Application as an Alkylating Agent
A primary application is in the alkylation of nucleophiles such as amines, phenols, and thiols.

This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
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Starting Materials:
- 2-Chloro-5-iodobenzyl bromide

- Nucleophile (R-NH₂, R-OH, etc.)
- Base (K₂CO₃, Et₃N)
- Solvent (DMF, ACN)

Reaction Setup:
Combine reagents in solvent.

Stir at RT to 60°C.

Monitor Progress (TLC/LC-MS)

Aqueous Workup:
Quench with H₂O, Extract with EtOAc.

Upon Completion

Purification:
Column Chromatography

Final Alkylated Product

Click to download full resolution via product page

Caption: Generalized workflow for nucleophilic substitution reactions.

Generalized Protocol: N-Alkylation of a Primary Amine

Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic

base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-

dimethylformamide (DMF).
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Reagent Addition: Add a solution of 2-chloro-5-iodobenzyl bromide (1.1 eq) in DMF

dropwise at room temperature.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can

be monitored by TLC, observing the consumption of the amine.

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the

desired secondary amine.

Substrate for Suzuki-Miyaura Cross-Coupling
The presence of an iodo-substituent on the aromatic ring allows this molecule to participate in

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This

reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex

biaryl structures. The reactivity order for aryl halides in oxidative addition is I > Br > Cl, making

the iodo position the primary site for coupling under standard conditions.[2]
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Starting Materials:
- 2-Chloro-5-iodobenzyl bromide

- Boronic Acid (R-B(OH)₂)
- Pd Catalyst (e.g., Pd(PPh₃)₄)

- Base (Na₂CO₃, K₃PO₄)
- Solvent (Dioxane/H₂O)

Reaction Setup:
Combine reagents, degas solvent.

Heat under N₂ atmosphere (80-100°C).

Monitor Progress (TLC/LC-MS)

Aqueous Workup:
Filter through Celite, Extract with EtOAc.

Upon Completion

Purification:
Column Chromatography

Final Biaryl Product

Click to download full resolution via product page

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Generalized Protocol: Suzuki-Miyaura Coupling

Setup: To a Schlenk flask, add 2-chloro-5-iodobenzyl bromide (1.0 eq), an arylboronic acid

(1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium

carbonate (2.5 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)

three times. Add a degassed mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).

Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the

Pd(0) catalyst.

Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours until TLC or LC-MS analysis

indicates the consumption of the starting material.

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the

mixture through a pad of Celite to remove the palladium catalyst.

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over

anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column

chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling
2-chloro-5-iodobenzyl bromide is a hazardous chemical that must be handled with

appropriate safety precautions. Based on its chemical structure and data from related benzyl

halides, it is classified as a corrosive compound that causes severe skin burns and eye

damage.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical

safety goggles. A face shield is recommended when handling larger quantities.

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure

adequate ventilation. Keep the container tightly closed and store in a cool, dry, and well-

ventilated area, away from incompatible materials such as strong bases, oxidizing agents,

and metals.

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Immediately remove all contaminated clothing and wash the affected skin

area with soap and plenty of water for at least 15 minutes. Seek immediate medical

attention.

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for

breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.

Never give anything by mouth to an unconscious person. Seek immediate medical

attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Iodobenzyl bromide(40400-13-3) 13C NMR spectrum [chemicalbook.com]

2. chem.libretexts.org [chem.libretexts.org]

3. Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426) [evitachem.com]

To cite this document: BenchChem. [2-chloro-5-iodobenzyl bromide chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589466#2-chloro-5-iodobenzyl-bromide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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